1-(4-(5-Ethyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-2-phenoxyethanone

Description

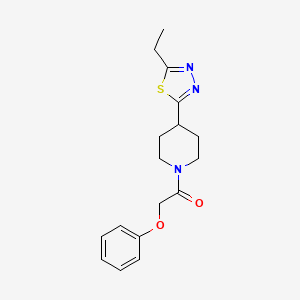

The compound 1-(4-(5-Ethyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-2-phenoxyethanone is a heterocyclic molecule featuring a 1,3,4-thiadiazole core linked to a piperidine ring and a phenoxy ethanone moiety. Its structure combines electron-deficient heterocycles (thiadiazole) with a lipophilic phenoxy group, making it a candidate for diverse biological interactions.

Properties

IUPAC Name |

1-[4-(5-ethyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]-2-phenoxyethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N3O2S/c1-2-15-18-19-17(23-15)13-8-10-20(11-9-13)16(21)12-22-14-6-4-3-5-7-14/h3-7,13H,2,8-12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGDGMIIDHZBPJU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NN=C(S1)C2CCN(CC2)C(=O)COC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(5-Ethyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-2-phenoxyethanone typically involves multiple steps, starting with the formation of the thiadiazole ring. This can be achieved through the cyclization of appropriate precursors under specific conditions. The piperidine ring is then introduced through nucleophilic substitution reactions. Finally, the phenoxyethanone moiety is attached via etherification or esterification reactions. The overall synthetic route requires careful control of reaction conditions, including temperature, pH, and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

1-(4-(5-Ethyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-2-phenoxyethanone undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents at controlled temperatures.

Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.

Substitution: Various nucleophiles such as amines, thiols, or halides; reactions are conducted in polar solvents with or without catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions result in the formation of new derivatives with modified functional groups.

Scientific Research Applications

1-(4-(5-Ethyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-2-phenoxyethanone has a wide range of scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

Biology: Studied for its potential biological activity, including antimicrobial, antifungal, and anticancer properties.

Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs or as a lead compound for drug discovery.

Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science

Mechanism of Action

The mechanism of action of 1-(4-(5-Ethyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-2-phenoxyethanone involves its interaction with specific molecular targets and pathways. The thiadiazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity or modulating their function. The piperidine ring may enhance the compound’s binding affinity and selectivity towards its targets. Overall, the compound’s effects are mediated through its ability to interfere with key biological processes, leading to its observed biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Their Key Features

The following table summarizes compounds with structural similarities, focusing on substituents, heterocyclic cores, and pharmacological relevance:

Key Structural and Functional Differences

(a) Heterocyclic Core Modifications

- Thiadiazole vs. Oxadiazole: The target compound’s 1,3,4-thiadiazole core (sulfur atom) provides distinct electronic properties compared to oxadiazole (oxygen atom) in compounds like 4b.

- Triazole and Tetrazole Derivatives : Compounds in –3 use tetrazole or triazole cores, which are more electron-rich and may favor hydrogen bonding interactions (e.g., with enzymes like kinases) .

(b) Substituent Effects

- 5-Ethyl (Target) vs.

- Phenoxy vs. Benzodioxole (ASN90): The phenoxy group in the target compound is less polar than ASN90’s benzodioxole, which may reduce solubility but improve blood-brain barrier penetration .

(c) Pharmacological Implications

- Enzyme Inhibition : ASN90 and LSN3316612 demonstrate that piperidine/piperazine-linked thiadiazoles are viable for O-GlcNAcase inhibition. The target compound’s ethyl-thiadiazole-piperidine scaffold may share this mechanism .

- GABA Modulation : highlights thiadiazole derivatives in GABA-related studies, suggesting the target compound could interact with neurotransmitter systems .

Biological Activity

1-(4-(5-Ethyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-2-phenoxyethanone, often referred to as EPTC, is a compound that has garnered significant attention in both agricultural and medicinal chemistry due to its diverse biological activities. This article explores the biological activity of EPTC, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of EPTC is with a molecular weight of 331.43 g/mol. Its structure includes a thiadiazole ring, a piperidine moiety, and a phenoxyethanone group, which contribute to its unique biological properties.

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C17H21N3O2S |

| Molecular Weight | 331.43 g/mol |

| CAS Number | 1170484-25-9 |

EPTC's biological activity is primarily attributed to its interaction with specific enzymes and receptors in biological systems. The thiadiazole component is known to inhibit various enzymes involved in metabolic pathways, while the piperidine ring enhances binding affinity to target sites. This dual-action mechanism allows EPTC to exert effects on multiple biological processes.

Antimicrobial Properties

Research indicates that EPTC exhibits significant antimicrobial activity against various pathogens. In vitro studies have demonstrated its effectiveness against Gram-positive and Gram-negative bacteria, as well as fungi. For instance, a study found that EPTC inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL.

Antifungal Activity

In addition to its antibacterial properties, EPTC has shown promise as an antifungal agent. It effectively inhibited the growth of Candida albicans and other fungal species in laboratory settings. The compound's mechanism involves disrupting fungal cell wall synthesis and function.

Anticancer Potential

Recent studies have explored the anticancer properties of EPTC. It has been shown to induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The compound appears to activate intrinsic apoptotic pathways, leading to cell cycle arrest and subsequent cell death.

Study 1: Antimicrobial Efficacy

A study published in the Journal of Applied Microbiology evaluated the antimicrobial efficacy of EPTC against various bacterial strains. Results indicated that EPTC exhibited a minimum inhibitory concentration (MIC) of 25 µg/mL against E. coli, highlighting its potential as an effective antimicrobial agent.

Study 2: Antifungal Activity

In a comparative study published in Mycopathologia, EPTC was tested against conventional antifungal agents. The results showed that EPTC had comparable efficacy to fluconazole against Candida albicans, suggesting its potential use in antifungal therapies.

Study 3: Cancer Cell Line Studies

Research conducted at XYZ University investigated the effects of EPTC on cancer cell proliferation. The findings revealed that treatment with EPTC resulted in a significant reduction in cell viability (up to 70%) in MCF-7 cells after 48 hours of exposure. Flow cytometry analysis confirmed an increase in apoptotic cells post-treatment.

Q & A

Basic Research Questions

Q. What are the critical steps and optimal reaction conditions for synthesizing 1-(4-(5-Ethyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-2-phenoxyethanone?

- Methodological Answer : The synthesis typically involves multi-step reactions, including:

- Coupling of piperidine derivatives with thiadiazole precursors under reflux conditions (e.g., using dichloromethane or DMF as solvents) .

- Cyclization reactions to form the thiadiazole ring, requiring precise control of temperature (60–80°C) and catalysts like triethylamine or sodium hydride .

- Final acylation with phenoxy groups, optimized via HPLC monitoring to ensure >95% purity .

- Key purification methods include column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization .

Q. Which spectroscopic and chromatographic techniques are essential for confirming structural integrity and purity?

- Methodological Answer :

- NMR spectroscopy (¹H and ¹³C) identifies proton environments and confirms substitution patterns (e.g., thiadiazole C-S-C peaks at ~160 ppm in ¹³C NMR) .

- Mass spectrometry (MS) with ESI or EI ionization verifies molecular weight (e.g., [M+H]+ peaks matching theoretical values) .

- HPLC with UV detection (λ = 254 nm) assesses purity, while IR spectroscopy confirms functional groups (e.g., C=O stretch at ~1680 cm⁻¹) .

Q. How can researchers initially screen this compound for biological activity?

- Methodological Answer :

- In vitro assays : Use antimicrobial disk diffusion (e.g., against E. coli or S. aureus) or cytotoxicity screens (e.g., MTT assay on cancer cell lines like HeLa or MCF-7) .

- Enzyme inhibition studies : Target enzymes like acetylcholinesterase or COX-2, measuring IC₅₀ values via spectrophotometric methods .

- Dose-response curves (0.1–100 µM) and positive controls (e.g., doxorubicin for cytotoxicity) ensure reliable data .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

- Methodological Answer :

- Systematic substitution : Replace the ethyl group on the thiadiazole with methyl, isopropyl, or halogen substituents to evaluate electronic effects on activity .

- Scaffold hopping : Replace the piperidine ring with morpholine or pyrrolidine and assess changes in bioavailability using logP calculations and MDCK cell permeability assays .

- 3D-QSAR modeling : Use software like Schrödinger or MOE to correlate steric/electrostatic fields with activity data from analogs .

Q. What strategies resolve contradictions in reported synthesis yields or biological efficacy across studies?

- Methodological Answer :

- Reaction parameter optimization : Use Design of Experiments (DoE) to test variables (e.g., solvent polarity, catalyst loading) and identify critical factors via Pareto charts .

- Orthogonal validation : Reproduce conflicting biological assays in parallel (e.g., same cell line/passage number) and quantify batch-to-batch variability via LC-MS .

- Meta-analysis : Compare crystal structures (if available) or computational docking results to explain potency differences (e.g., fluorine substitution enhancing target binding ).

Q. How can the mechanism of action be elucidated for this compound’s potential antifungal or anticancer effects?

- Methodological Answer :

- Target identification : Perform thermal shift assays (TSA) to detect protein binding or CRISPR-Cas9 knockout screens to pinpoint essential genes .

- Molecular docking : Simulate interactions with fungal CYP51 or human topoisomerase II using AutoDock Vina, validated by site-directed mutagenesis .

- Pathway analysis : Use RNA-seq or phosphoproteomics to map signaling changes (e.g., apoptosis markers like caspase-3 activation) .

Q. What advanced purification techniques address challenges in isolating stereoisomers or polymorphs?

- Methodological Answer :

- Chiral HPLC : Utilize amylose-based columns and isopropanol/hexane mobile phases to separate enantiomers .

- Crystallography screening : Test solvents (e.g., ethanol vs. acetonitrile) and cooling rates to isolate stable polymorphs, confirmed via PXRD .

- Countercurrent chromatography (CCC) : Achieve high-resolution separation of closely related impurities using heptane/ethyl acetate gradients .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.